molecular formula C14H18N4O2 B14964560 N-butyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

N-butyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14964560
M. Wt: 274.32 g/mol
InChI Key: HOZBEVARADLOIV-UHFFFAOYSA-N
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Description

N-butyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a butyl group, a methoxyphenyl group, and a carboxamide group attached to the triazole ring

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

N-butyl-1-(4-methoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C14H18N4O2/c1-3-4-9-15-14(19)13-10-18(17-16-13)11-5-7-12(20-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,15,19)

InChI Key

HOZBEVARADLOIV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Azide Intermediate: The starting material, 4-methoxyphenylamine, is reacted with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This diazonium salt is then treated with sodium azide to yield the azide intermediate.

    Click Chemistry Reaction: The azide intermediate is subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry,” with an alkyne derivative of butyl carboxamide. This reaction proceeds under mild conditions and results in the formation of the triazole ring.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as halides, thiols, or amines; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted triazole compounds with various functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of new ligands for catalysis and coordination chemistry.

    Biology: Triazole derivatives, including this compound, exhibit antimicrobial, antifungal, and antiviral activities. They are studied for their potential as therapeutic agents against various infectious diseases.

    Medicine: The compound is explored for its potential as an anticancer agent. It has shown promising activity in inhibiting the growth of cancer cells in vitro.

    Industry: N-butyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-butyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of enzymes essential for the survival of microorganisms or cancer cells.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and immune response. By interfering with these pathways, it exerts its biological effects.

Comparison with Similar Compounds

N-butyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar triazole derivatives:

    N-butyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate: This compound differs by having a carboxylate group instead of a carboxamide group. It may exhibit different solubility and reactivity properties.

    N-butyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-sulfonamide: The presence of a sulfonamide group can enhance the compound’s antimicrobial activity.

    N-butyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-thiol: The thiol group can impart unique reactivity, making this compound useful in thiol-based click chemistry.

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